4-Methoxy-3,5-dimethylpicolinamide
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Overview
Description
4-Methoxy-3,5-dimethylpicolinamide is an organic compound belonging to the class of picolinamides It is characterized by the presence of a methoxy group at the 4-position and two methyl groups at the 3 and 5 positions on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3,5-dimethylpicolinamide typically involves the reaction of 4-methoxy-3,5-dimethylpyridine with suitable reagents to introduce the amide functionality. One common method involves the catalytic hydrogenation of 4-methoxy-3,5-dimethylpyridine derivatives . The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes, ensuring high yield and purity. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3,5-dimethylpicolinamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of 4-methoxy-3,5-dimethylpicolinic acid.
Reduction: Formation of 4-methoxy-3,5-dimethylpicolinamine.
Substitution: Formation of various substituted picolinamides depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-3,5-dimethylpicolinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Methoxy-3,5-dimethylpicolinamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3,5-dimethylpicolinaldehyde: Differing by the presence of an aldehyde group instead of an amide group.
4-Methoxy-3,5-dimethylpyridine: Lacking the amide functionality.
3,5-Dimethyl-4-methoxypyridine-2-carboxylic acid: Featuring a carboxylic acid group instead of an amide group.
Uniqueness
4-Methoxy-3,5-dimethylpicolinamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its methoxy and dimethyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H12N2O2 |
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Molecular Weight |
180.20 g/mol |
IUPAC Name |
4-methoxy-3,5-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C9H12N2O2/c1-5-4-11-7(9(10)12)6(2)8(5)13-3/h4H,1-3H3,(H2,10,12) |
InChI Key |
RVUXVCOHUAEHOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)C(=O)N |
Origin of Product |
United States |
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